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Compound of Interest

Compound Name: 4-(Cyclopentyloxy)benzoic acid

Cat. No.: B1348951 Get Quote

A comprehensive analysis of the spectral data for 4-(Cyclopentyloxy)benzoic acid is crucial

for its identification, characterization, and application in research and development. This

technical guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectral data for this

specific compound is not readily available in public databases, this guide presents predicted

mass spectrometry data and typical expected values for NMR and IR spectroscopy based on

closely related analogs.

Spectral Data Summary
The following tables summarize the key spectral data for 4-(Cyclopentyloxy)benzoic acid.

Table 1: ¹H NMR Spectral Data (Predicted)

Disclaimer: The following ¹H NMR data is predicted based on the analysis of similar alkoxy-

substituted benzoic acids. Actual experimental values may vary.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11-13 Singlet (broad) 1H -COOH

~7.9-8.1 Doublet 2H
Aromatic CH (ortho to

-COOH)

~6.8-7.0 Doublet 2H
Aromatic CH (ortho to

-O)

~4.8-5.0 Multiplet 1H -OCH- (cyclopentyl)

~1.5-2.0 Multiplet 8H -CH₂- (cyclopentyl)

Table 2: ¹³C NMR Spectral Data (Predicted)

Disclaimer: The following ¹³C NMR data is predicted based on the analysis of similar alkoxy-

substituted benzoic acids. Actual experimental values may vary.

Chemical Shift (δ) ppm Assignment

~170-175 -COOH

~160-165 Aromatic C-O

~130-135 Aromatic CH (ortho to -COOH)

~120-125 Aromatic C-COOH

~115-120 Aromatic CH (ortho to -O)

~80-85 -OCH- (cyclopentyl)

~30-35 -CH₂- (cyclopentyl)

~20-25 -CH₂- (cyclopentyl)

Table 3: IR Spectral Data (Predicted)

Disclaimer: The following IR data is predicted based on the analysis of benzoic acid and its

derivatives. Actual experimental values may vary.
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Strong, Broad
O-H stretch (carboxylic acid

dimer)

~3030 Medium Aromatic C-H stretch

~2950, ~2870 Medium Aliphatic C-H stretch

1680-1720 Strong, Sharp
C=O stretch (conjugated

carboxylic acid)

~1600, ~1500 Medium-Strong Aromatic C=C stretch

~1300 Medium C-O stretch

~1250 Strong C-O-C stretch (aryl ether)

~920 Medium, Broad O-H bend (out-of-plane)

Table 4: Mass Spectrometry Data

The following data represents predicted m/z values for various adducts of 4-
(Cyclopentyloxy)benzoic acid.[1]

Adduct m/z

[M+H]⁺ 207.10158

[M+Na]⁺ 229.08352

[M-H]⁻ 205.08702

[M+NH₄]⁺ 224.12812

[M+K]⁺ 245.05746

[M]⁺ 206.09375

Experimental Protocols
Detailed methodologies for the acquisition of spectral data are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The

sample would be prepared by dissolving approximately 5-10 mg of 4-
(Cyclopentyloxy)benzoic acid in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d

(CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal

standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount

of the compound with dry KBr and pressing the mixture into a thin disk. Alternatively, the

spectrum can be recorded from a thin film of the sample cast from a volatile solvent like

chloroform on a salt plate (e.g., NaCl or KBr). The spectrum would be recorded over a range of

4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electrospray ionization

(ESI) source. The sample would be dissolved in a suitable solvent, such as methanol or

acetonitrile, at a low concentration (e.g., 1 mg/mL) and introduced into the ion source via direct

infusion or after separation by liquid chromatography. Data would be collected in both positive

and negative ion modes to observe different adducts.

Workflow Visualization
The following diagram illustrates the logical workflow for the spectral analysis of 4-
(Cyclopentyloxy)benzoic acid.
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Spectral Data Acquisition and Analysis Workflow for 4-(Cyclopentyloxy)benzoic Acid
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Caption: Workflow for spectral data acquisition and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1348951#spectral-data-for-4-cyclopentyloxy-benzoic-
acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b1348951#spectral-data-for-4-cyclopentyloxy-benzoic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b1348951#spectral-data-for-4-cyclopentyloxy-benzoic-acid-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1348951?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

